molecular formula C8H7N3O2 B1335904 Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate CAS No. 78316-09-3

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

Cat. No. B1335904
CAS RN: 78316-09-3
M. Wt: 177.16 g/mol
InChI Key: IEVPXSBGABKEOL-UHFFFAOYSA-N
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Description

Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound that has garnered interest due to its presence in various natural products and pharmaceuticals. The compound is characterized by the fusion of an imidazole ring with a pyridine ring, and the specific methyl ester at the 7th position indicates potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through several methods. One approach involves the reaction of 2-aminopyridines with β-keto esters using an oxidant and boron trifluoride etherate as a catalyst, which can lead to the formation of imidazo[1,2-a]pyridine-3-carboxylates . Another method includes the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, which can yield imidazo[1,2-a]pyridines . Additionally, a carbonylation approach has been reported where copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes leads to the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been studied using density functional theory (DFT) and X-ray diffraction (XRD). The optimized bond lengths and angles are in good agreement with experimental data, and the presence of a hydrogen bond in the NH…N type has been confirmed, which influences the proton position of the NH group at the imidazole unit . The substitution of the methyl group at the pyridine ring affects the molecular conformation and the vibrational energy levels .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions. For instance, the Willgerodt-Kindler reaction has been investigated with 1,2-dimethyl-1H-imidazo[4,5-b]pyridine, leading to the synthesis of compounds with potential antituberculotic activity . The reactivity of the CN and --CH2-- groups in 1-methyl-1H-2-cyanomethyl-imidazo[4,5-b]pyridine has also been explored, resulting in the preparation of dipyrido[1,2-a:3',2'd]imidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are closely related to their molecular structure. The vibrational spectra, including IR and Raman studies, provide insights into the molecular vibrations and the presence of hydrogen bonds . The crystalline structure, as determined by XRD, reveals the planar conformation of the molecules and the characteristic N–H…N hydrogen bonds . These properties are essential for understanding the reactivity and potential applications of these compounds in pharmaceuticals and material science.

Scientific Research Applications

Molecular Structure Analysis

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate's molecular structure, vibrational energy levels, and potential energy distribution have been explored through density functional theory (DFT). The research focuses on understanding its molecular structure in detail, as well as investigating the influence of hydrogen bonds and substitution of the methyl group on the pyridine ring (Lorenc et al., 2008).

Synthesis and Tuberculostatic Activity

Research has been conducted on synthesizing derivatives of imidazo[4,5-b]pyridine-1-carboxylic acid and examining their tuberculostatic activity. These studies are significant for understanding the compound's potential applications in treating tuberculosis (Bukowski, 1984).

Preparation and Chemical Reactions

Studies include the preparation of imidazo[4,5-b]pyridines via pyrolytic cyclization of azidopyridines and exploring various chemical reactions involving this compound. Such studies help in understanding its chemical properties and potential for creating new derivatives (Smalley, 1966).

Novel Synthesis Methods

Innovative synthesis methods have been developed for imidazo[4,5-b]pyridines, focusing on efficient and versatile procedures to create new derivatives for potential therapeutic applications (Harer & Bhatia, 2015).

Spectroscopic and Theoretical Studies

The compound's molecular structure and vibrations have been analyzed using spectroscopy and quantum chemical calculations. These studies provide insights into its molecular behavior and potential applications in material science (Dymińska et al., 2011).

Anticancer and Antimicrobial Activity

Research on imidazo[4,5-b]pyridines includes evaluating their anticancer and antimicrobial activities. Such studies are crucial for developing new therapeutic agents against various diseases (Shelke et al., 2017).

Novel Antitumor Agents

Research has focused on developing imidazo[4,5-b]pyridines as novel antitumor agents. This involves synthesizing various derivatives and testing their efficacy against different types of cancer cells (Temple et al., 1987).

properties

IUPAC Name

methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)10-4-11-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVPXSBGABKEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392436
Record name METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

CAS RN

78316-09-3
Record name 78316-09-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Ostrovskyi - 2012 - Dissertation, Rostock, Universität …
Number of citations: 0

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